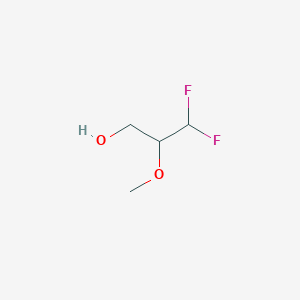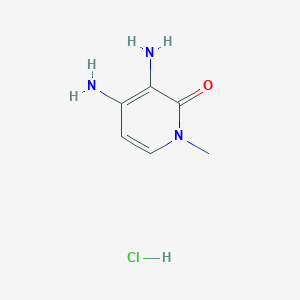![molecular formula C9H14ClN5O2 B13126399 6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid CAS No. 153635-76-8](/img/structure/B13126399.png)
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate to neutralize the liberated hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods also help in reducing the reaction time and improving the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate, dioxane, and dichloroethane are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted triazines, nitro derivatives, and reduced amines .
Wissenschaftliche Forschungsanwendungen
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid involves its interaction with specific molecular targets. The triazine ring can bind to enzymes and inhibit their activity, leading to the desired biological effects . The amino and chloro groups in the structure enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid is unique due to the presence of the hexanoic acid moiety, which imparts additional chemical properties and potential biological activities. This makes it distinct from other triazine derivatives that may lack this functional group .
Eigenschaften
CAS-Nummer |
153635-76-8 |
|---|---|
Molekularformel |
C9H14ClN5O2 |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]hexanoic acid |
InChI |
InChI=1S/C9H14ClN5O2/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(16)17/h1-5H2,(H,16,17)(H3,11,12,13,14,15) |
InChI-Schlüssel |
QUAHYQYPVLAJST-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCNC1=NC(=NC(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)


![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)









![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)
